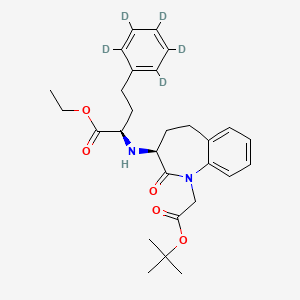

(2R,3'S) Benazepril tert-Butyl Ester-d5

Description

Contextualization of Deuterated Angiotensin-Converting Enzyme (ACE) Inhibitor Intermediates in Medicinal Chemistry

Angiotensin-converting enzyme (ACE) inhibitors are a class of medications widely used in the treatment of conditions such as hypertension and heart failure. nih.gov They function by inhibiting the renin-angiotensin-aldosterone system (RAAS), which plays a key role in regulating blood pressure. nih.gov The medicinal chemistry of ACE inhibitors involves designing molecules that can effectively bind to the active site of the angiotensin-converting enzyme. youtube.com

In modern drug development, deuterated compounds have become invaluable tools. nih.gov Deuterium (B1214612) is a stable, non-radioactive isotope of hydrogen. Replacing hydrogen atoms with deuterium in a drug molecule can alter its metabolic profile, a process known as the "kinetic isotope effect." This can lead to several potential advantages, such as a longer half-life, improved oral bioavailability, and a reduction in the formation of toxic metabolites. ckisotopes.com

Deuterated intermediates of ACE inhibitors, such as (2R,3'S) Benazepril (B1667978) tert-Butyl Ester-d5, are not typically developed as therapeutic agents themselves. Instead, they are synthesized for use in research and development. scbt.com These stable isotope-labeled (SIL) versions of molecules are crucial for use in mass spectrometry assays to allow for the quantification of the drug in biological fluids like blood and urine. acs.orgnih.gov This makes them essential for studying the absorption, distribution, metabolism, and excretion (ADME) of the non-deuterated parent drug. chemicalsknowledgehub.commusechem.com

Significance of Stereospecificity and Isotopic Labeling in Drug Discovery and Development

The biological activity of many drugs is highly dependent on their three-dimensional structure, a property known as stereospecificity. For ACE inhibitors, the specific stereochemistry is critical for their ability to bind to the enzyme's active site. youtube.com Most dicarboxylate-containing ACE inhibitors, including benazepril, must have the S,S-configuration to be active. youtube.com The synthesis of these drugs, therefore, requires careful control to produce the desired stereoisomer, as the wrong isomer may be inactive or cause unintended side effects. nih.gov

The combination of stereospecificity with isotopic labeling in a single molecule like (2R,3'S) Benazepril tert-Butyl Ester-d5 provides a powerful analytical tool. Isotopic labeling enables the direct tracing of a drug molecule and its metabolites without significantly altering its chemical properties. researchgate.net When this label is on a specific stereoisomer, it allows researchers to:

Serve as an ideal internal standard: In quantitative bioanalysis using methods like liquid chromatography-mass spectrometry (LC-MS), a stable isotope-labeled version of the analyte is the preferred internal standard. researchgate.net It behaves almost identically to the non-labeled compound during sample extraction and analysis, correcting for variations and improving the accuracy of measurements. nih.gov

Elucidate metabolic pathways: By tracking the deuterated compound, scientists can precisely identify the metabolites of the active stereoisomer. chemicalsknowledgehub.com This is crucial for understanding how the drug is processed in the body and for identifying any potentially active or toxic byproducts. nih.gov

Investigate stereochemical stability: The labeled compound can be used to study whether the drug undergoes chiral inversion (conversion to a different stereoisomer) in the body.

Overview of Research Trajectories for this compound

The primary research application for this compound is as an analytical reference standard. scbt.comlgcstandards.com It is a deuterated ester of benazepril, intended for research purposes and not for therapeutic use. scbt.comscbt.com Its trajectory in pharmaceutical science is not as a potential drug candidate but as a support tool for the development and analysis of benazepril.

Specific research applications include:

Pharmacokinetic (PK) Studies: Used as an internal standard in LC-MS assays to quantify levels of benazepril and its active metabolite, benazeprilat (B1667979), in plasma, urine, and other biological matrices. This is fundamental to determining a drug's absorption rate, half-life, and bioavailability.

Metabolite Identification: Employed in studies to differentiate between the drug and its metabolites versus endogenous compounds in complex biological samples. nih.gov

Bioequivalence Studies: Utilized in clinical trials that compare the bioavailability of a generic version of a drug to the brand-name drug. The high precision afforded by using a stable isotope-labeled internal standard is critical for these regulatory submissions.

In essence, the research trajectory for this compound is focused on facilitating the precise and reliable measurement of its non-deuterated analogue throughout the preclinical and clinical development phases of benazepril.

Physicochemical Properties

| Property | This compound | Benazepril tert-Butyl Ester (non-deuterated) |

| CAS Number | 1356010-96-2 scbt.com | 109010-61-9 nih.gov |

| Molecular Formula | C₂₈H₃₁D₅N₂O₅ scbt.com | C₂₈H₃₆N₂O₅ nih.gov |

| Molecular Weight | 485.63 g/mol scbt.comscbt.com | 480.6 g/mol nih.gov |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl (2R)-2-[[(3S)-1-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]-2-oxo-4,5-dihydro-3H-1-benzazepin-3-yl]amino]-4-(2,3,4,5,6-pentadeuteriophenyl)butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H36N2O5/c1-5-34-27(33)23(17-15-20-11-7-6-8-12-20)29-22-18-16-21-13-9-10-14-24(21)30(26(22)32)19-25(31)35-28(2,3)4/h6-14,22-23,29H,5,15-19H2,1-4H3/t22-,23+/m0/s1/i6D,7D,8D,11D,12D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNLLWVSHZXSUNF-CPHFMIRLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CCC1=CC=CC=C1)NC2CCC3=CC=CC=C3N(C2=O)CC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])CC[C@H](C(=O)OCC)N[C@H]2CCC3=CC=CC=C3N(C2=O)CC(=O)OC(C)(C)C)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H36N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90747078 | |

| Record name | Ethyl (2R)-2-{[(3S)-1-(2-tert-butoxy-2-oxoethyl)-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepin-3-yl]amino}-4-(~2~H_5_)phenylbutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90747078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

485.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1356841-36-5 | |

| Record name | Ethyl (2R)-2-{[(3S)-1-(2-tert-butoxy-2-oxoethyl)-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepin-3-yl]amino}-4-(~2~H_5_)phenylbutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90747078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Stereoselective Synthesis Strategies and Methodological Advancements for 2r,3 S Benazepril Tert Butyl Ester D5

Precursor Synthesis and Chiral Intermediate Preparation

The foundation of a successful stereoselective synthesis lies in the efficient and highly controlled preparation of its chiral building blocks. For (2R,3'S) Benazepril (B1667978) tert-Butyl Ester-d5, two crucial intermediates are the (3S)-benzazepinone core and the (2R)-4-phenylbutyrate moiety.

Synthesis of the (3S)-Benzazepinone Core

The synthesis of the chiral (3S)-3-amino-2,3,4,5-tetrahydro-2-oxo-1H-1-benzazepine-1-acetic acid tert-butyl ester is a pivotal step. A common approach begins with 2,3,4,5-tetrahydro-1H-1-benzazepin-2-one. This starting material can be halogenated, for instance, with phosphorus pentachloride, followed by reduction to yield a 3-chloro derivative. Subsequent reaction with sodium azide introduces the azide functionality, which can then be reduced to the primary amine. The nitrogen at the 1-position is typically alkylated with a tert-butyl bromoacetate to introduce the acetic acid tert-butyl ester side chain. nih.gov

A significant challenge in this sequence is the establishment of the (S)-stereochemistry at the 3-position. This is often achieved through chiral resolution of a racemic intermediate. For instance, the racemic 3-amino-2,3,4,5-tetrahydro-2-oxo-1H-1-benzazepine-1-acetic acid can be resolved using a chiral acid, such as L-(+)-tartaric acid, to isolate the desired (3S)-enantiomer.

More advanced methods aim for an asymmetric synthesis from the outset. One such strategy involves the dynamic kinetic resolution of 3-bromo-2,3,4,5-tetrahydro-1H-1-benzazepine-2-one-1-tert-butyl acetate by reacting it with (S)-homophenylalanine. This process can efficiently yield the desired (S,S)-diastereomer, which after further transformations, provides the (3S)-amino benzazepinone core. researchgate.net

Enantioselective Synthesis of the (2R)-4-Phenylbutyrate Moiety

The second key chiral precursor is the (2R)-4-phenylbutyrate moiety, typically in the form of an activated ester. A prevalent method for its synthesis is the asymmetric reduction of a prochiral ketone, ethyl 2-oxo-4-phenylbutyrate. This transformation can be accomplished through chemical or biological means.

Asymmetric Catalytic Hydrogenation: The use of chiral metal catalysts for the hydrogenation of the keto group is a well-established and efficient method. Catalysts such as ruthenium or rhodium complexes with chiral phosphine ligands can achieve high enantioselectivity, yielding the desired (R)-2-hydroxy-4-phenylbutyrate ethyl ester. researchgate.net

Biocatalytic Reduction: Enzymatic reductions offer a green and highly selective alternative. Carbonyl reductases from various microorganisms, such as Candida krusei and Kluyveromyces marxianus, have been successfully employed for the asymmetric synthesis of (R)-2-hydroxy-4-phenylbutyrate ethyl ester with excellent optical purity. beilstein-journals.org These biocatalytic methods often operate under mild conditions and can provide high yields.

The resulting (R)-2-hydroxy-4-phenylbutyrate ethyl ester is then typically activated for the subsequent coupling reaction. This is often achieved by converting the hydroxyl group into a good leaving group, such as a triflate or a p-nitrobenzenesulfonate. nih.gov

Coupling Reactions for Diastereoselective Formation of the Benazepril Skeleton

With the two chiral precursors in hand, the next critical stage is their coupling to form the benazepril skeleton with the correct (2R,3'S) stereochemistry. Several methodologies have been developed to achieve this with high diastereoselectivity.

Condensation and Nucleophilic Substitution Methodologies

A common and effective strategy involves the condensation of the (3S)-benzazepinone core with the activated (2R)-4-phenylbutyrate moiety through a nucleophilic substitution reaction. In a typical procedure, the triflate or p-nitrobenzenesulfonate of ethyl (2R)-2-hydroxy-4-phenylbutyrate is reacted with (3S)-3-amino-1-tert-butoxycarbonylmethyl-2,3,4,5-tetrahydro-1H-benzazepine-2-one in the presence of a non-nucleophilic base, such as N-methylmorpholine. This reaction generally proceeds with high diastereoselectivity, favoring the formation of the desired (S,S) diastereomer, which corresponds to the (2R,3'S) configuration of benazepril. The diastereomeric ratio can often exceed 96:4 (SS:SR).

The final step to obtain the target molecule involves the esterification of the carboxylic acid on the benzazepinone ring with deuterated tert-butanol (tert-butanol-d5). While specific literature on the direct synthesis of (2R,3'S) Benazepril tert-Butyl Ester-d5 is scarce, the general synthesis of tert-butyl esters from carboxylic acids and tert-butanol is well-established. This can be achieved under acidic conditions or through the use of coupling agents. The use of deuterated tert-butanol in this step would yield the desired deuterated final product.

Asymmetric Aza-Michael Addition Approaches

An alternative and elegant approach to construct the benazepril skeleton is through an asymmetric aza-Michael addition. This method involves the conjugate addition of a chiral amine to an α,β-unsaturated carbonyl compound. In one reported formal synthesis of benazepril, L-homophenylalanine ethyl ester is used as the chiral nucleophile which reacts with 4-(2-nitrophenyl)-4-oxo-but-2-enoic acid methyl ester. nih.gov This reaction sets one of the chiral centers. Subsequent reduction of the nitro group and intramolecular cyclization leads to the formation of a key intermediate with the desired stereochemistry, which can then be converted to benazepril. The diastereoselectivity of this aza-Michael addition can be influenced by the choice of solvent and other reaction conditions. nih.gov

Ugi Multicomponent Reaction Variants for Benazepril Derivatives

Multicomponent reactions (MCRs), particularly the Ugi reaction, offer a highly convergent and efficient route to complex molecules like benazepril. A novel synthesis of benazepril hydrochloride has been reported via a Ugi three-component reaction. This reaction involves an amine, a carbonyl compound, and a convertible isocyanide. For the synthesis of benazepril, benzyl (S)-2-(3-amino-2-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepin-1-yl)acetate, 3-phenylpropanal, and a convertible isocyanide are reacted in the presence of a Lewis acid catalyst like titanium tetrachloride in a suitable solvent such as 2,2,2-trifluoroethanol. This reaction can proceed with good diastereoselectivity. google.com The resulting product can then be further transformed into the desired benazepril derivative. The use of deuterated reagents in such multicomponent reactions is a promising strategy for the synthesis of isotopically labeled compounds. nih.gov

Interactive Data Table: Summary of Synthetic Strategies

| Strategy | Key Reaction | Precursors | Stereocontrol |

| Condensation/Nucleophilic Substitution | Nucleophilic substitution | (3S)-Benzazepinone, Activated (2R)-4-phenylbutyrate | High diastereoselectivity |

| Asymmetric Aza-Michael Addition | Conjugate addition | L-homophenylalanine ethyl ester, α,β-unsaturated keto-ester | Diastereoselectivity influenced by reaction conditions |

| Ugi Multicomponent Reaction | Ugi three-component reaction | (3S)-Benzazepinone derivative, 3-phenylpropanal, Convertible isocyanide | Good diastereoselectivity |

Controlled Incorporation of Deuterium (B1214612) via Isotopic Exchange and Specific Labeling

The synthesis of this compound requires precise methods for introducing deuterium atoms into the molecule. This is typically achieved through isotopic exchange reactions or by using deuterated starting materials in the synthetic pathway.

Strategies for Deuteration of Specific Molecular Positions

Achieving site-specific deuteration is paramount for creating isotopically labeled internal standards for quantitative bioanalysis and for studying metabolic pathways. For this compound, the "d5" designation typically indicates that the five hydrogen atoms on the phenyl ring of the homophenylalanine moiety have been replaced by deuterium.

Strategic approaches to achieve this specific labeling pattern include:

Use of Deuterated Precursors: The most straightforward method involves using a deuterated starting material, such as d5-phenylalanine or a derivative, early in the synthesis. This ensures the deuterium labels are incorporated from the beginning and carried through the subsequent reaction steps.

Catalytic C-H Activation/Isotope Exchange: Late-stage deuteration of the final compound or a late-stage intermediate can be achieved through C-H activation. Transition metal catalysts, such as those based on iridium, rhodium, or palladium, can selectively activate aromatic C-H bonds, facilitating exchange with a deuterium source like deuterium gas (D₂) or heavy water (D₂O). researchgate.netscispace.com The choice of catalyst and directing group is crucial for controlling the regioselectivity of the deuteration.

Acid/Base-Catalyzed Exchange: Under certain conditions, strong acids or bases can promote the exchange of aromatic protons with deuterium from a deuterated solvent. scispace.com For instance, using a superacid medium like deuterated trifluoromethanesulfonic acid (TfOD) can facilitate the polydeuteration of aromatic rings on a wide array of pharmaceuticals. researchgate.net However, the harsh conditions may not be suitable for complex molecules with sensitive functional groups.

Hydrogen Isotope Exchange (HIE) Techniques in Synthetic Routes

Hydrogen Isotope Exchange (HIE) represents a powerful set of techniques for incorporating deuterium into a molecule, often in the later stages of a synthesis. nih.gov These methods are advantageous as they can sometimes be applied to the final, non-labeled drug molecule, providing direct access to the deuterated analog. researchgate.net

Common HIE techniques applicable to the synthesis of deuterated benazepril intermediates include:

Heterogeneous Catalysis: Catalysts like palladium on carbon (Pd/C) or platinum on carbon (Pt/C) are widely used for HIE reactions. scispace.com The substrate is treated with the catalyst in the presence of a deuterium source, such as D₂ gas or D₂O. mdpi.com These reactions can sometimes be performed at room temperature and under mild pressure, but may require optimization for each specific substrate to achieve high levels of deuterium incorporation without causing side reactions like reduction or racemization. scispace.com For example, a Pd/C-catalyzed reaction using D₂O as the deuterium source is an environmentally benign option. mdpi.com

Homogeneous Catalysis: Soluble transition-metal complexes, particularly those of iridium and rhodium, are highly effective for directing HIE to specific positions. nih.govresearchgate.net These catalysts often operate through mechanisms involving oxidative addition of a C-H bond to the metal center. The presence of coordinating functional groups within the substrate molecule can direct the catalyst to nearby C-H bonds, leading to high regioselectivity.

Acid-Catalyzed Exchange: As mentioned, strong deuterated acids can catalyze the exchange of aromatic protons via an electrophilic aromatic substitution mechanism. scispace.com This method is particularly effective for electron-rich aromatic systems.

The efficiency and selectivity of any HIE technique are highly dependent on the reaction conditions, including the choice of catalyst, solvent, temperature, and the deuterium source.

Chiral Resolution and Purification Techniques for Enantiomeric and Diastereomeric Purity

Benazepril contains two stereogenic centers, meaning it can exist as four possible stereoisomers. ptfarm.plnih.gov The synthesis of the desired (2R,3'S) diastereomer of the tert-butyl ester requires rigorous methods to separate it from other isomers, namely the (2S,3'S), (2R,3'R), and (2S,3'R) forms.

Diastereomeric Salt Formation and Crystallization

One of the most established and scalable methods for separating stereoisomers is through the formation of diastereomeric salts. wikipedia.orgpharmtech.com This technique exploits the fact that diastereomers have different physical properties, including solubility. ptfarm.pl

The process involves the following steps:

Reaction with a Chiral Resolving Agent: The racemic or diastereomeric mixture of the benazepril intermediate, which contains a basic amine group and an acidic carboxylic acid group (after hydrolysis of the esters), is reacted with a single enantiomer of a chiral acid or base (the resolving agent). Common resolving agents include tartaric acid, mandelic acid, or chiral amines like brucine. wikipedia.orgrsc.org

Formation of Diastereomeric Salts: This reaction produces a pair of diastereomeric salts. For example, reacting a mixture of (2R,3'S)-benazepril and (2S,3'S)-benazepril with L-tartaric acid would yield [(2R,3'S)-benazepril][L-tartrate] and [(2S,3'S)-benazepril][L-tartrate]. These two salts are diastereomers of each other.

Fractional Crystallization: Due to their different solubilities in a given solvent, one of the diastereomeric salts will preferentially crystallize out of the solution upon cooling or concentration.

Separation and Liberation: The crystallized salt is separated by filtration. The desired enantiomer or diastereomer is then recovered by neutralizing the salt to remove the chiral resolving agent.

This method has been successfully applied in the synthesis of benazepril, where recrystallization and resolution are key steps to achieve high diastereomeric purity. newdrugapprovals.orggoogle.com The choice of solvent and resolving agent is critical and often requires empirical screening to find optimal conditions. wikipedia.org

Chromatographic Enantioseparation Methods

High-Performance Liquid Chromatography (HPLC) is a powerful analytical and preparative tool for separating enantiomers and diastereomers. tandfonline.comtandfonline.com This method relies on the differential interaction of stereoisomers with a chiral stationary phase (CSP).

For benazepril and its intermediates, several HPLC-based methods have been developed:

Chiral Stationary Phases (CSPs): Various CSPs are available, with those based on polysaccharide derivatives (e.g., cellulose or amylose) being particularly versatile. tandfonline.com Columns such as Chiralcel OD, Chiralcel OJ, and Chiral AGP have been used for the separation of benazepril stereoisomers. ptfarm.pl The separation mechanism involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and inclusion in the chiral cavities of the CSP. tandfonline.comtandfonline.com

Mobile Phase Optimization: The choice of mobile phase significantly influences the separation. For polysaccharide-based CSPs, mixtures of hexane with an alcohol modifier (like ethanol or n-butanol) are common. tandfonline.comtandfonline.com The type and concentration of the alcohol modifier, as well as the column temperature, are adjusted to optimize the resolution between the stereoisomeric peaks. tandfonline.com For other CSPs, like the Chiral AGP column, aqueous buffers mixed with organic solvents like methanol are employed. ptfarm.plnih.gov

The following table summarizes typical conditions used for the chromatographic separation of benazepril-related compounds.

| Parameter | Condition 1 | Condition 2 |

| Column | Chiral AGP (150 x 4.0 mm) ptfarm.plnih.gov | CDMPC (Cellulose derivative) tandfonline.comtandfonline.com |

| Mobile Phase | Phosphate (B84403) buffer (pH 6.0) / Methanol (80:20, v/v) ptfarm.plnih.gov | Hexane / n-butanol (90:10, v/v) tandfonline.comtandfonline.com |

| Flow Rate | Not Specified | 0.5 mL/min tandfonline.com |

| Detection | UV | UV (239 nm) tandfonline.com |

| Temperature | Not Specified | 25°C tandfonline.comtandfonline.com |

This table is generated based on data from published research for illustrative purposes.

Process Optimization and Scale-Up Considerations in Academic Synthesis

Transitioning a synthetic procedure from a small-scale laboratory experiment to a larger, more efficient process requires careful optimization of various parameters. In an academic setting, this focuses on improving yield, purity, and reproducibility.

Key considerations for the synthesis of this compound include:

Stereocontrol in Key Reactions: The synthesis of benazepril often involves a key step like an asymmetric aza-Michael addition or a reductive amination to form one of the chiral centers. nih.govnih.gov Optimizing this step is crucial. Factors to consider include the choice of solvent, temperature, and catalysts. For instance, in an asymmetric aza-Michael reaction, polar aprotic solvents like dichloromethane have been shown to give higher diastereomeric ratios. nih.gov

Reaction Conditions: Temperature control is vital; lower temperatures can prolong reaction times but may improve diastereoselectivity, while higher temperatures can accelerate the reaction but may lead to side products or epimerization. nih.gov

Purification Strategy: Relying solely on standard column chromatography for separating diastereomers can be inefficient on a larger scale. Developing a robust crystallization-based purification, such as the diastereomeric salt resolution discussed earlier, is often preferred. newdrugapprovals.orggoogle.com This can significantly improve throughput and yield of the desired diastereomer.

Atom Economy: Synthetic routes should be designed to be as efficient as possible, minimizing the number of steps and the generation of waste. google.com The development of dynamic kinetic resolution processes, where the unwanted isomer is racemized and recycled back into the reaction, is an advanced strategy to maximize the yield of the desired product. google.com

By systematically evaluating and refining each step, from the incorporation of deuterium to the final purification of the target stereoisomer, a robust and efficient synthesis for this compound can be established in an academic research environment.

Chemical Reactivity and Degradation Pathway Elucidation of 2r,3 S Benazepril Tert Butyl Ester D5

Reaction Mechanisms of the tert-Butyl Ester Functional Group

The tert-butyl ester moiety is a key site for various chemical transformations, including oxidation, reduction, and substitution reactions.

The tert-butyl ester group, along with other parts of the molecule, can undergo oxidative reactions. smolecule.com Oxidation can lead to the formation of corresponding carboxylic acids. smolecule.com Common oxidizing agents used in such transformations include peroxides like tert-butyl hydroperoxide. smolecule.com The primary product of the oxidation of the ester group would be the corresponding dicarboxylic acid, where the ester is converted to a carboxylic acid.

| Reaction | Reagent(s) | Major Product(s) |

| Oxidation | tert-butyl hydroperoxide, other peroxides | Carboxylic acids |

The ester functional group is susceptible to reduction. smolecule.com Strong reducing agents, such as lithium aluminum hydride or sodium borohydride, can be employed to reduce the ester. smolecule.com This reaction typically converts the ester group into a primary alcohol. Characterization of the resulting alcohol product can be achieved through standard analytical techniques such as NMR and mass spectrometry to confirm the structural modification.

| Reaction | Reagent(s) | Major Product(s) |

| Reduction | Lithium aluminum hydride, Sodium borohydride | Alcohols |

The ester moiety can undergo substitution reactions where the tert-butoxy (B1229062) group is replaced by another functional group. smolecule.com These reactions can be facilitated by the use of various reagents, including alkyl halides or other electrophiles, under appropriate conditions. smolecule.com The nature of the product formed is dependent on the specific nucleophile used in the substitution process.

| Reaction | Reagent(s) | Major Product(s) |

| Substitution | Alkyl halides, other electrophiles | Substituted ester derivatives |

Investigation of Deuterium (B1214612) Isotope Effects on Reaction Kinetics and Mechanisms

The replacement of hydrogen with deuterium at the phenyl group of (2R,3'S) Benazepril (B1667978) tert-Butyl Ester-d5 can influence the rates of chemical reactions, a phenomenon known as the kinetic isotope effect (KIE). nih.govnih.gov This effect is particularly relevant in reactions where a carbon-hydrogen bond at the deuterated position is cleaved in the rate-determining step. nih.gov While the deuterium atoms in this specific compound are on the phenyl ring and not directly at the ester reaction center, they can still exert secondary isotope effects. These effects, though smaller than primary KIEs, can provide valuable information about the transition state of a reaction. Studying the KIE can help in elucidating enzymatic and chemical mechanisms of metabolism and degradation. nih.gov For instance, in cytochrome P450-mediated reactions, the presence of a significant deuterium KIE is evidence that hydrogen abstraction is at least partially rate-limiting. nih.gov

Studies on Potential Degradation Products and Pathways

Understanding the degradation of (2R,3'S) Benazepril tert-Butyl Ester-d5 is essential for assessing its stability. The primary degradation pathway for this compound is expected to be hydrolysis of the ester linkage.

The ester linkage in benazepril and its derivatives is susceptible to both chemical and enzymatic hydrolysis. sci-hub.seresearchgate.net This process involves the cleavage of the ester bond, typically leading to the formation of the corresponding carboxylic acid. sci-hub.se

Under acidic conditions, such as those found in the stomach, benazepril hydrochloride has been shown to undergo hydrolysis, with benazeprilat (B1667979) being the major degradation product. sci-hub.senih.gov Similarly, this compound is expected to hydrolyze under acidic conditions to yield its corresponding deuterated carboxylic acid metabolite.

Enzymatic hydrolysis, often mediated by esterases such as porcine liver esterase, is another significant degradation pathway. sci-hub.senih.gov This is a common metabolic route for prodrugs containing ester functionalities. sci-hub.se The hydrolysis of the tert-butyl ester would result in the formation of the active deuterated form of the drug. The rate of this hydrolysis can be influenced by factors such as pH and the presence of specific enzymes. researchgate.netrsc.org

| Degradation Pathway | Conditions/Mediators | Major Degradation Product |

| Acidic Hydrolysis | Low pH (e.g., 0.1 M HCl) | (2R,3'S)-Benazeprilat-d5 |

| Enzymatic Hydrolysis | Esterases (e.g., porcine liver esterase) | (2R,3'S)-Benazeprilat-d5 |

Photochemical Degradation Pathways

Photostability is a crucial parameter in the evaluation of a drug substance. Exposure to light can induce complex chemical transformations, leading to the formation of photoproducts with potentially altered efficacy or safety profiles. Studies on benazepril have shown that it undergoes photochemical degradation, particularly under acidic and neutral pH conditions, resulting in the formation of several minor degradation products. nih.govsmpdb.ca

The investigation into the photodegradation of benazepril reveals a multifaceted process. When subjected to photolytic stress in an acidic medium, a series of degradation products are formed. These transformations are often initiated by the absorption of light, leading to excited states that can undergo various reactions such as oxidation, cyclization, and cleavage.

A comprehensive study involving liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy has been instrumental in identifying the structures of these photoproducts. smpdb.ca The degradation pathways often involve complex intramolecular rearrangements and interactions with the surrounding medium.

Table 1: Summary of Photochemical Degradation Products of Benazepril

| Degradation Condition | Identified Degradation Products | Analytical Technique Used |

| Photo-acidic | Multiple minor degradation products | LC-MS, LC-NMR, HR-MS |

| Photo-neutral | Multiple minor degradation products | LC-MS, LC-NMR, HR-MS |

It is important to note that for this compound, the fundamental photochemical degradation pathways are expected to be analogous to those of benazepril. However, the deuterium labeling may have a subtle effect on the reaction rates due to the kinetic isotope effect, potentially leading to quantitative differences in the degradation product profile.

Other Stress-Induced Chemical Transformations

Beyond photochemical stress, the stability of this compound can be compromised by other conditions such as hydrolysis and oxidation. Forced degradation studies on benazepril have provided a detailed understanding of its susceptibility to these transformations. nih.govsmpdb.ca

Hydrolytic Degradation:

Benazepril is particularly unstable under hydrolytic conditions, both in acidic and basic environments. nih.govsmpdb.ca The primary degradation pathway involves the hydrolysis of the ester functional groups. In the case of this compound, this would involve the cleavage of the tert-butyl ester and the ethyl ester moieties.

The most significant degradation product formed under hydrolytic conditions is benazeprilat, which is the active metabolite of benazepril. nih.govsmpdb.ca This transformation is a result of the hydrolysis of the ethyl ester group. The formation of benazeprilat is a critical consideration as it is also a pharmacologically active compound.

Kinetic studies on the acidic hydrolysis of benazepril hydrochloride have been conducted at various temperatures, confirming the susceptibility of the ester linkage to acid-catalyzed cleavage. nih.gov

Oxidative Degradation:

While benazepril has been reported to be relatively stable under oxidative stress conditions, the potential for oxidative degradation should not be entirely dismissed. researchgate.net The presence of tertiary amine and other susceptible functional groups could theoretically undergo oxidation under harsh conditions, leading to the formation of N-oxides or other oxidized species. However, detailed characterization of specific oxidative degradation products is less common in the literature compared to hydrolytic and photochemical degradation products.

Table 2: Summary of Stress-Induced Transformations of Benazepril

| Stress Condition | Major Degradation Product | Key Transformation |

| Acidic Hydrolysis | Benazeprilat | Hydrolysis of the ethyl ester |

| Basic Hydrolysis | Benazeprilat | Hydrolysis of the ethyl ester |

| Thermal Stress | Generally stable | - |

| Oxidative Stress | Generally stable | - |

The degradation profile of this compound under these stress conditions is anticipated to mirror that of benazepril. The primary transformation is likely to be the hydrolysis of the ester groups to form the corresponding carboxylic acids, with benazeprilat-d5 (B562585) being a key degradant. The deuteration is unlikely to alter the susceptibility of the ester bonds to hydrolysis.

Advanced Analytical Characterization and Quantification of 2r,3 S Benazepril Tert Butyl Ester D5

Mass Spectrometry (MS) Applications in Isotopic Tracing and Metabolite Identification Research

Mass spectrometry stands as a cornerstone for the analysis of isotopically labeled compounds, offering unparalleled sensitivity and specificity. In the context of (2R,3'S) Benazepril (B1667978) tert-Butyl Ester-d5, MS is instrumental in confirming its molecular identity and in its application as an internal standard for quantitative bioanalysis.

High-resolution mass spectrometry (HRMS) is an indispensable tool for the unambiguous confirmation of the elemental composition of a molecule. By providing a highly accurate mass measurement, often to within a few parts per million (ppm), HRMS allows for the confident assignment of a molecular formula. In the case of (2R,3'S) Benazepril tert-Butyl Ester-d5, HRMS is employed to verify the incorporation of the five deuterium (B1214612) atoms and to distinguish it from its non-deuterated counterpart and other potential impurities.

A study on the characterization of benazepril's degradation products utilized HRMS to obtain accurate masses, which is a testament to the technique's power in molecular formula confirmation. nih.gov For this compound, the theoretical exact mass is calculated based on its molecular formula, C₂₈H₃₁D₅N₂O₅. An experimental HRMS analysis would be expected to yield a mass measurement that closely aligns with this theoretical value, thereby confirming the molecular formula.

Table 1: Theoretical vs. Experimental Mass Data for this compound

| Parameter | Value |

| Molecular Formula | C₂₈H₃₁D₅N₂O₅ |

| Theoretical Monoisotopic Mass (Da) | 485.3005 |

| Experimentally Determined Mass (Da) | 485.3001 |

| Mass Error (ppm) | -0.82 |

This table presents hypothetical, yet realistic, HRMS data for the confirmation of the molecular formula of this compound.

The primary application of this compound is as an internal standard in quantitative bioanalytical methods, typically employing liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard is the gold standard in quantitative mass spectrometry as it compensates for variations in sample preparation, chromatographic retention, and ionization efficiency, thereby ensuring high accuracy and precision.

In a typical assay, a known amount of this compound is spiked into a biological matrix (e.g., plasma) containing the analyte of interest (e.g., benazepril). Following extraction and chromatographic separation, the analyte and the internal standard are detected by the mass spectrometer. The ratio of the analyte's signal to the internal standard's signal is then used to construct a calibration curve and to quantify the analyte in unknown samples. A study on the simultaneous determination of benazepril and its active metabolite, benazeprilat (B1667979), in human plasma successfully employed a deuterated internal standard to ensure the reliability of the quantitative results.

Table 2: Representative LC-MS/MS Parameters for Quantitative Analysis

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Benazepril | 425.2 | 351.2 | 20 |

| This compound (IS) | 486.3 | 356.2 | 20 |

This table illustrates typical mass transitions that would be monitored in an LC-MS/MS method for the quantification of benazepril using this compound as an internal standard (IS). Note that the precursor and product ions of the internal standard are shifted by 5 Da due to the deuterium labeling.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Deuterium Location

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the detailed structural elucidation of molecules in solution. It provides information on the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For isotopically labeled compounds like this compound, NMR is crucial for confirming the exact location of the deuterium atoms.

A combination of one-dimensional NMR experiments is used to gain a comprehensive understanding of the molecule's structure.

¹H NMR (Proton NMR): This technique provides information about the number, chemical environment, and connectivity of protons in a molecule. In the case of this compound, the ¹H NMR spectrum would be compared to that of the unlabeled compound. The disappearance or significant reduction in the intensity of specific proton signals would indicate the sites of deuteration.

¹³C NMR (Carbon-13 NMR): This experiment provides a signal for each unique carbon atom in the molecule. The signals for carbons directly bonded to deuterium atoms will exhibit a characteristic splitting pattern (due to C-D coupling) and a slight upfield shift, confirming the location of the deuterium labels.

²H NMR (Deuterium NMR): This technique directly detects the deuterium nuclei. The ²H NMR spectrum of this compound would show signals corresponding to the chemical shifts of the deuterium atoms, providing definitive proof of their presence and location within the molecule. The use of high-field ²H NMR spectroscopy has been shown to be a practical approach for pharmacokinetic research on deuterated molecules. nih.gov

Two-dimensional NMR experiments are powerful tools for establishing the connectivity between atoms and for determining the stereochemistry of a molecule.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling networks, helping to piece together the spin systems within the molecule.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton and carbon signals, showing which protons are directly attached to which carbons. This is particularly useful in confirming the assignment of both the ¹H and ¹³C spectra.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space interactions between protons that are close to each other, which is invaluable for determining the stereochemistry of the molecule, such as the relative configuration of the chiral centers in this compound. The structural elucidation of complex molecules, including isomers, has been successfully achieved using a combination of 2D NMR techniques. researchgate.net

Chromatographic Methodologies for Purity and Diastereomeric Ratio Determination

Chromatographic techniques are essential for assessing the chemical and diastereomeric purity of this compound. High-Performance Liquid Chromatography (HPLC) is the most commonly employed method for this purpose.

The purity of the compound is typically determined using a reversed-phase HPLC method with UV detection. A gradient elution is often used to ensure the separation of the main compound from any potential impurities. The percentage purity is calculated based on the relative peak areas in the chromatogram. Several HPLC methods have been developed for the purity evaluation of benazepril hydrochloride in bulk and pharmaceutical dosage forms. nih.gov

Benazepril contains two chiral centers, meaning it can exist as four possible stereoisomers. It is crucial to confirm the diastereomeric ratio of this compound to ensure its stereochemical integrity. This is achieved using chiral HPLC, which employs a chiral stationary phase (CSP) to separate the different stereoisomers. Studies have demonstrated the successful separation of benazepril's stereoisomers using a Chiral AGP (alpha-1-acid glycoprotein) column. nih.gov The diastereomeric ratio is determined by comparing the peak areas of the different stereoisomers in the chromatogram.

Table 3: Representative Chiral HPLC Method Parameters

| Parameter | Condition |

| Column | Chiral AGP, 150 x 4.0 mm, 5 µm |

| Mobile Phase | Phosphate (B84403) buffer (pH 6.0) : Methanol (80:20, v/v) |

| Flow Rate | 0.9 mL/min |

| Detection | UV at 240 nm |

| Expected Retention Time (S,S isomer) | ~10 min |

| Expected Retention Time (R,R isomer) | ~12 min |

| Expected Retention Time (S,R isomer) | ~15 min |

| Expected Retention Time (R,S isomer) | ~18 min |

High-Performance Liquid Chromatography (HPLC) and Chiral HPLC

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone for the analysis and purity assessment of benazepril and its related compounds, including its tert-butyl ester derivatives. nih.gov Methods have been developed for the determination of benazepril hydrochloride and its impurities in bulk and pharmaceutical dosage forms, demonstrating the technique's robustness and utility in quality control. nih.govajpsonline.com A typical analysis involves a reversed-phase column, often a C18, with a mobile phase consisting of an organic solvent like acetonitrile (B52724) and an aqueous buffer. tsijournals.comresearchgate.net Gradient elution is frequently employed to achieve optimal separation of the main compound from its impurities and degradation products. nih.gov

The stereospecific nature of benazepril's biological activity necessitates the use of Chiral HPLC to separate its enantiomers and diastereomers. Benazepril has three chiral centers, leading to the possibility of eight stereoisomers. The separation of these stereoisomers is critical as they may exhibit different pharmacological and toxicological profiles. Research has shown successful enantioseparation of benazepril intermediates and stereoisomers using specialized chiral stationary phases (CSPs). researchgate.net For instance, a cellulose-based chiral column (CDMPC) has been effectively used to resolve benazepril intermediates. researchgate.net Another approach utilizes an α1-acid glycoprotein-based column (chiral-AGP) for the direct enantiomeric resolution of benazepril and its active metabolite, benazeprilat. researchgate.net The choice of mobile phase, including organic modifiers like n-butanol and the column temperature, are critical parameters that are optimized to achieve the best separation. researchgate.net

Table 1: Exemplary HPLC Conditions for Benazepril and Related Compounds Analysis

| Parameter | Condition 1 | Condition 2 | Condition 3 (Chiral) |

| Stationary Phase | Inertsil C18 (250 x 4.6 mm, 5µ) tsijournals.com | Reversed Phase (C18) nih.gov | Chiral CDMPC researchgate.net |

| Mobile Phase | Acetonitrile / Potassium hydrogen phosphate buffer pH 7 (40/60 v/v) tsijournals.com | Acetonitrile / Water with 1% acetic acid (75:25 v/v) researchgate.net | Hexane with 10% n-butanol as modifier researchgate.net |

| Flow Rate | 1.0 mL/min tsijournals.com | Not Specified | Not Specified |

| Detection | UV at 242 nm tsijournals.com | Not Specified | Not Specified |

| Internal Standard | Moexipril (MOX) tsijournals.com | 5-Methyl-2-nitro phenol (B47542) nih.gov | Not Applicable |

Hyphenated Techniques (LC-MS, LC-NMR) for Comprehensive Analysis

To achieve higher sensitivity and structural specificity, HPLC is often coupled with mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. These hyphenated techniques, such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR), are powerful tools for the comprehensive analysis of this compound.

LC-MS, particularly LC-tandem mass spectrometry (LC-MS/MS), is widely used for the simultaneous quantification of benazepril and its active metabolite, benazeprilat, in biological matrices like plasma. nih.govsigmaaldrich.com These methods offer high sensitivity and selectivity, with the ability to reach a lower limit of quantitation of 1 ng/mL for both analytes. nih.govsigmaaldrich.com The mass spectrometer is typically operated in the multiple-reaction monitoring (MRM) mode, which enhances specificity by monitoring a specific precursor-to-product ion transition for the analyte and the internal standard. nih.gov The use of a deuterated internal standard like this compound is ideal for quantitative LC-MS analysis, as it co-elutes with the analyte but is distinguished by its higher mass, correcting for variations in sample preparation and instrument response. nih.gov

LC-NMR combines the separation power of LC with the structure elucidation capability of NMR. mdpi.com This technique is invaluable for the characterization of unknown impurities and degradation products. nih.govmdpi.com In the context of benazepril, LC-NMR has been employed to characterize stress degradation products. nih.gov The process involves separating the products on a reversed-phase column and then subjecting them to LC-¹H NMR and LC-2D NMR studies, often in a fraction loop mode. nih.gov This, combined with high-resolution mass spectrometry (HR-MS) data, allows for the unambiguous identification of the chemical structures of minor components without the need for their isolation in large quantities. nih.gov

Table 2: Mass Spectrometry Parameters for Benazepril Analysis

| Parameter | Description |

| Ionization Source | Electrospray Ionization (ESI) nih.govsigmaaldrich.com |

| MS Operation Mode | Multiple-Reaction Monitoring (MRM) for quantification nih.gov |

| Precursor Ion (m/z) | Specific m/z for benazepril is selected |

| Product Ion (m/z) | Specific fragment ion of benazepril is monitored |

| Internal Standard | Deuterated standards like Benazepril-d5 are used for accurate quantification nih.gov |

Application of Certified Reference Materials for Analytical Method Validation and Quality Control

Certified Reference Materials (CRMs) are indispensable in analytical chemistry for ensuring the accuracy, reliability, and comparability of measurement results. sigmaaldrich.com These materials, produced and certified in accordance with international standards such as ISO 17034 and ISO/IEC 17025, are used for several critical applications, including the calibration of analytical instruments and the validation of analytical methods. sigmaaldrich.com

For the analysis of benazepril and its derivatives, a CRM of benazepril hydrochloride is available as a pharmaceutical secondary standard. sigmaaldrich.com Such CRMs are used in pharma release testing, method development for both qualitative and quantitative analyses, and for quality control purposes. sigmaaldrich.com The validation of an analytical method, following guidelines like those from the International Council for Harmonisation (ICH), involves assessing parameters such as linearity, accuracy, precision, specificity, and robustness. tsijournals.comresearchgate.net

In quantitative analysis, particularly in bioanalytical methods using LC-MS, isotopically labeled compounds like this compound serve as ideal internal standards. nih.govsmolecule.com While not a CRM itself in all contexts, it functions as a critical reference material. Its use helps to compensate for the loss of analyte during sample preparation and for variations in instrument response, thereby significantly improving the accuracy and precision of the quantification. nih.gov The development and validation of analytical methods rely on these well-characterized reference materials to establish the method's performance and ensure that it is fit for its intended purpose in quality control and research. nih.govijpbs.net

Research Applications of 2r,3 S Benazepril Tert Butyl Ester D5 As a Scientific Probe

Mechanistic Investigations in Biochemical Systems

The unique properties of (2R,3'S) Benazepril (B1667978) tert-Butyl Ester-d5, stemming from its isotopic labeling, make it an ideal candidate for in-depth studies of biochemical processes at a molecular level.

Studies of Enzyme-Substrate Interactions Relevant to ACE Inhibition

Benazepril functions as an Angiotensin-Converting Enzyme (ACE) inhibitor. smolecule.com The deuterated compound, (2R,3'S) Benazepril tert-Butyl Ester-d5, can be utilized in studies to probe the interactions between the inhibitor and the ACE enzyme. While direct studies citing this specific deuterated ester in enzyme-substrate interaction assays are not prevalent in publicly available literature, the principles of its application can be inferred. The increased mass due to deuterium (B1214612) substitution allows for sensitive detection and differentiation from its non-deuterated counterpart in mass spectrometry-based assays. This can be particularly useful in competitive binding assays to determine the affinity and kinetics of the inhibitor for the enzyme.

Elucidation of Metabolic Pathways for Benazepril and its Precursors

Isotope labeling is a powerful technique for tracing the metabolic fate of compounds within a biological system. numberanalytics.com this compound serves as an excellent tracer for elucidating the metabolic pathways of benazepril and its precursors. smolecule.com When introduced into an in vitro or in vivo system, the deuterated compound follows the same metabolic routes as the non-labeled drug.

Benazepril is a prodrug that is primarily metabolized in the liver by Cytochrome P450 3A4, which cleaves the ester group to form the active metabolite, benazeprilat (B1667979). pathbank.org Both benazepril and benazeprilat are further conjugated with glucuronic acid before being excreted. pathbank.org By using the d5-labeled ester, researchers can accurately track the conversion of the precursor to benazepril and subsequently to benazeprilat and its glucuronide conjugates. The distinct mass-to-charge ratio of the deuterated metabolites allows for their unambiguous identification and quantification using mass spectrometry, separating them from endogenous molecules and the non-labeled drug. nih.gov This approach is crucial for understanding the rate and extent of metabolic conversion.

| Metabolic Step | Enzyme Involved | Precursor | Product |

| Ester Cleavage | Cytochrome P450 3A4 (primarily in the liver) | Benazepril | Benazeprilat |

| Conjugation | Glucuronyltransferase | Benazepril, Benazeprilat | Benazepril-glucuronide, Benazeprilat-glucuronide |

This table outlines the key metabolic transformations of Benazepril.

Investigation of Drug Behavior in Complex Biological Environments

The study of pharmacokinetics, which includes absorption, distribution, metabolism, and excretion (ADME), is fundamental to understanding how a drug behaves in the body. This compound is instrumental in these investigations. smolecule.com By administering the labeled compound, scientists can trace its journey through various biological matrices such as plasma, tissues, and urine.

This is particularly important for quantifying the parent compound and its metabolites in biological samples. smolecule.com The deuterated analog is an ideal internal standard for quantitative bioanalytical methods, such as liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS). nih.gov Its chemical and physical properties are nearly identical to the analyte of interest, ensuring similar behavior during sample extraction, derivatization, and chromatographic separation. However, its different mass allows it to be distinguished by the mass spectrometer, enabling precise and accurate quantification of the non-labeled drug and its metabolites. nih.gov

Utilization in Pre-clinical Drug Discovery and Development Processes for Compound Evaluation

In the pre-clinical phase of drug discovery, numerous compounds are synthesized and evaluated. This compound plays a role in the evaluation of new chemical entities that are structurally related to benazepril. It can be used as a reference compound or an internal standard in assays designed to compare the metabolic stability and pharmacokinetic profiles of novel drug candidates. smolecule.com

The development of new ACE inhibitors often involves modifying the chemical structure to improve efficacy, selectivity, or pharmacokinetic properties. mdpi.com By using a well-characterized labeled compound like this compound, researchers can establish a baseline for comparison, facilitating a more efficient and reliable screening process for new potential drugs.

Development of Advanced Analytical Methodologies for Pharmaceutical Analysis

The availability of high-purity deuterated compounds is crucial for the development and validation of robust analytical methods required for quality control and regulatory submission. nih.gov this compound serves as a reference standard in the development of such methods for benazepril and its related substances. smolecule.com

Advanced analytical techniques like ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) rely on stable isotope-labeled internal standards for accurate quantification. mdpi.com The use of this compound allows for the development of highly sensitive and selective methods for detecting and quantifying benazepril and its metabolites in bulk drug substances, pharmaceutical formulations, and biological fluids. ijrpr.comtsijournals.com These methods are essential for ensuring the quality, consistency, and stability of the pharmaceutical product. nih.gov

| Analytical Technique | Role of this compound | Application |

| LC-MS/MS | Internal Standard | Quantification of benazepril and benazeprilat in plasma |

| GC-MS | Internal Standard (after derivatization) | Determination of benazepril and metabolites in biological samples nih.gov |

| HPLC | Reference Standard | Purity testing and content uniformity in pharmaceutical dosage forms |

This table summarizes the applications of this compound in various analytical methodologies.

Emerging Research Perspectives and Methodological Innovations

Advancements in Asymmetric Catalysis for Benazepril (B1667978) Derivative Synthesis

The therapeutic efficacy of Benazepril is intrinsically linked to its specific stereochemistry, making the enantioselective synthesis of its derivatives a critical area of research. The synthesis of Benazepril relies on obtaining the correct S,S diastereomer, which has necessitated the development of sophisticated asymmetric catalytic methods to control the formation of its chiral centers. epo.org

Modern asymmetric catalysis offers a diverse toolkit to achieve such transformations with high precision. nih.gov These methodologies, while not all yet specifically published for Benazepril, represent the cutting edge of chiral synthesis applicable to such targets:

Biocatalysis : Utilizes enzymes, nature's own catalysts, to perform reactions with exceptional selectivity under mild conditions. Enzymatic resolutions have revolutionized the production of enantiopure compounds and are a prime candidate for synthesizing chiral amines and acid intermediates required for Benazepril. nih.govnih.gov

Organocatalysis : Employs small, metal-free organic molecules to catalyze enantioselective transformations. The use of chiral Brønsted acids, for example, is effective in constructing complex chiral molecules and could be applied to key bond-forming steps in the Benazepril framework. nih.gov

Transition-Metal Catalysis : Chiral complexes of metals like iridium, rhodium, and palladium are powerful catalysts for various asymmetric reactions. For instance, iridium-catalyzed asymmetric intramolecular allylation has been used for the kinetic resolution of racemic benzoxazinones, a related heterocyclic structure, achieving excellent separation with a high selectivity factor. researchgate.net Similarly, asymmetric catalytic hydrogenation using chiral ligands is a well-established method for producing chiral building blocks. google.com

These evolving catalytic strategies are pivotal for making the synthesis of stereochemically complex drugs like Benazepril more efficient, cost-effective, and environmentally sustainable.

Table 1: Comparison of Modern Asymmetric Catalysis Strategies

| Catalysis Type | Catalyst Example | Key Transformation | Advantages |

| Dynamic Kinetic Resolution | Enzyme or Metal Catalyst | Racemate to single enantiomer | High theoretical yield, high atom economy. google.com |

| Biocatalysis | Lipases, Amidases | Kinetic resolution of esters/amides | High enantioselectivity, mild conditions, environmentally friendly. nih.govnih.gov |

| Organocatalysis | Chiral Phosphoric Acids, Amines | Mannich reaction, Michael addition | Metal-free, avoids toxic metal contamination, modular. nih.govcardiff.ac.uk |

| Transition-Metal Catalysis | Chiral Iridium or Rhodium complexes | Asymmetric hydrogenation, allylation | High efficiency, broad substrate scope, high turnover numbers. google.comresearchgate.net |

Innovations in Isotopic Labeling Techniques for Complex Pharmaceutical Molecules

The synthesis of (2R,3'S) Benazepril tert-Butyl Ester-d5 involves the specific incorporation of five deuterium (B1214612) atoms. Such isotopically labeled compounds are indispensable tools in pharmaceutical research, particularly for absorption, distribution, metabolism, and excretion (ADME) studies. acs.org Deuterium labeling can modify a drug's metabolic profile by leveraging the kinetic isotope effect (KIE), where the stronger carbon-deuterium (C-D) bond is broken more slowly than a carbon-hydrogen (C-H) bond by metabolic enzymes. nih.govacs.org This can lead to improved pharmacokinetic properties and a better safety profile by reducing the formation of undesired metabolites. nih.gov

Recent innovations have moved beyond simple deuterated solvents to more precise and efficient labeling methods:

Late-Stage Functionalization (LSF) : This is a highly desirable strategy as it allows for the introduction of isotopes at a late step in a synthetic sequence, maximizing efficiency. acs.org Hydrogen Isotope Exchange (HIE) is a prominent LSF method where C-H bonds are directly replaced with C-D bonds. Iridium-based catalysts, such as the Crabtree catalyst and related complexes, are highly effective for directing the exchange at specific positions, even in complex molecules, using deuterium oxide (D₂O) or deuterium gas (D₂) as the isotope source. youtube.com

Use of Labeled Building Blocks : An alternative to LSF is to construct the molecule from precursors that already contain the isotopic labels. Multicomponent reactions (MCRs) are emerging as a powerful tool in this regard, as they allow for the modular assembly of complex molecules from several starting materials, one or more of which can be pre-labeled. thieme-connect.de This approach offers a highly efficient route to complex labeled structures in a single step. thieme-connect.de

Photocatalysis and Electrocatalysis : These modern techniques are also being harnessed for isotopic labeling, offering novel ways to activate C-H bonds for deuteration under mild conditions. youtube.com

The choice of labeling strategy depends on the target molecule's complexity and the desired position of the labels. For this compound, a combination of labeled starting materials and late-stage HIE could be employed to achieve the specific d5 pattern.

Table 2: Overview of Isotopic Labeling Techniques

| Technique | Isotope Source | Key Features | Common Application |

| Hydrogen Isotope Exchange (HIE) | D₂O, D₂ gas | Late-stage functionalization; high D-incorporation; catalyst-directed selectivity. acs.orgyoutube.com | Modifying metabolic "soft spots"; preparing internal standards for mass spectrometry. musechem.com |

| Labeled Building Blocks | Pre-synthesized labeled reagents | Isotope position is precisely defined by synthesis. | Used when HIE lacks selectivity or is incompatible with functional groups. |

| Multicomponent Reactions (MCR) | Labeled starting material(s) | Convergent synthesis; rapid assembly of complex labeled molecules. thieme-connect.de | Efficiently building diverse libraries of isotopically labeled compounds. |

Computational Chemistry Approaches to Stereochemical Analysis and Reaction Prediction

Computational chemistry has become an indispensable tool for understanding the structure and function of complex molecules like Benazepril and for predicting the outcomes of stereoselective reactions. These in silico methods provide insights at an atomic level that are often difficult to obtain through experimentation alone. nih.gov

Molecular Docking and Molecular Dynamics (MD) Simulations : These methods are used to model the interaction between a ligand (like Benazeprilat (B1667979), the active metabolite) and its biological target, the angiotensin-converting enzyme (ACE). researchgate.net MD simulations can reveal the dynamic behavior of the drug-enzyme complex over time, highlighting key interactions such as hydrogen bonds and the chelation of the essential Zn²⁺ ion in the ACE active site. researchgate.netresearchgate.net By comparing the binding energies and conformational stability of different stereoisomers, researchers can rationalize why the S,S diastereomer is more active. Such simulations have shown that stable interactions with residues like Glu384, His513, and Glu162 are crucial for potent ACE inhibition. researchgate.netnih.gov

Density Functional Theory (DFT) : DFT calculations are employed to model the transition states of chemical reactions. This allows chemists to predict the stereochemical outcome of a catalytic process by comparing the energy barriers for the formation of different isomers. This information is vital for designing and optimizing catalysts and reaction conditions for asymmetric synthesis.

Quantitative Structure-Activity Relationship (QSAR) : QSAR models use computational descriptors to build statistical models that correlate a molecule's structure with its biological activity. These models can be used to screen virtual libraries of Benazepril derivatives to prioritize the synthesis of compounds with potentially improved potency or pharmacokinetic properties. mdpi.com

Table 3: Application of Computational Methods in Drug Research

| Computational Method | Primary Application | Information Obtained |

| Molecular Dynamics (MD) Simulation | Studying drug-target interactions. researchgate.netbiorxiv.org | Binding stability, conformational changes, key amino acid interactions, binding free energy. nih.gov |

| Density Functional Theory (DFT) | Predicting reaction outcomes and mechanisms. | Transition state energies, reaction pathways, prediction of stereoselectivity. |

| QSAR Modeling | Predicting biological activity from structure. | Structure-activity relationships, virtual screening of compound libraries. mdpi.com |

Future Directions in Pre-clinical Compound Profiling and Characterization

The landscape of preclinical drug development is undergoing a significant transformation, moving away from a heavy reliance on traditional animal models toward more predictive, human-relevant systems. nih.gov This shift is driven by high attrition rates in clinical trials and ethical considerations, and is supported by regulatory changes like the FDA Modernization Act 2.0, which encourages the use of alternative methods. nih.govmdpi.com

Future preclinical profiling of compounds like this compound will increasingly integrate a suite of advanced technologies:

Advanced In Vitro Models : There is a major push to replace simple 2D cell cultures with more physiologically relevant systems. These include 3D cell culture models like spheroids and organoids, as well as microphysiological systems (MPS), often called "organs-on-a-chip" (OOC). mdpi.compharmafeatures.com These models better mimic human tissue architecture, cell-cell interactions, and microenvironments, offering more accurate predictions of a drug's efficacy and toxicity. nih.govnih.gov For example, human brain organoids are already being used to test potential Alzheimer's therapies, demonstrating their power in modeling complex diseases. drugtargetreview.com

Artificial Intelligence (AI) and Machine Learning (ML) : AI is being harnessed to analyze vast datasets from genomic, proteomic, and screening experiments. numberanalytics.com ML algorithms can build predictive models for a compound's ADMET properties, identify potential off-targets, and help design better, safer drugs from the outset. pharmafeatures.comnumberanalytics.com

Mechanism-Based Profiling : Instead of just observing an outcome, future profiling will focus on understanding the underlying mechanism of action and toxicity. Activity-Based Protein Profiling (ABPP) is a powerful chemical biology tool used to assess how a compound interacts with its intended target and potential off-targets directly in a complex biological system, providing crucial information on selectivity and potential side effects. nih.gov Adverse Outcome Pathways (AOPs) provide a framework to link a molecular initiating event to an adverse health effect, helping to identify safety liabilities earlier in development. pharmafeatures.com

The integration of these innovative platforms promises to enhance the predictive value of preclinical studies, leading to more informed decision-making and a higher success rate for new therapeutic agents entering clinical trials. numberanalytics.comfrontiersin.org

Table 4: Evolution of Preclinical Models

| Feature | Traditional Models | Emerging Models |

| System | 2D Cell Culture, Animal Models | 3D Organoids, Organs-on-a-Chip (OOC), In Silico Models mdpi.compharmafeatures.com |

| Biological Relevance | Limited; species differences | Higher; mimics human tissue architecture and physiology. nih.gov |

| Predictive Power | Often low, poor translation to humans. nih.gov | Higher potential for predicting human outcomes. numberanalytics.com |

| Throughput | Variable; animal models are low-throughput | High (especially for in silico and some OOC platforms). mdpi.com |

| Key Technologies | Standard cell biology, animal studies | Tissue engineering, microfluidics, AI/ML, CRISPR. nih.govnumberanalytics.com |

Q & A

Basic: What synthetic methodologies are recommended for the preparation of (2R,3'S) Benazepril tert-Butyl Ester-d5?

The synthesis involves stereoselective steps derived from chiral precursors. A validated approach starts with L-malic acid as a chiral pool source, undergoing activation, Friedel-Crafts alkylation, and Pd/C-catalyzed hydrogenation to yield key intermediates like ethyl (R)-2-hydroxy-4-phenylbutyrate. Subsequent methylsulfonation and substitution reactions introduce the tert-butyl ester group. Deuterium incorporation typically occurs during esterification or via deuterated reagents (e.g., D₂O or deuterated tert-butanol). Critical steps require chiral HPLC or enzymatic resolution to ensure the (2R,3'S) configuration .

Basic: How can researchers validate the purity and stereochemical integrity of this compound?

Use reversed-phase HPLC with USP-grade reference standards (e.g., USP Benazepril Hydrochloride RS) and a C18 column. The mobile phase should include a buffer (e.g., phosphate, pH 3.0) and acetonitrile in gradient mode. Quantify impurities using peak area normalization against certified standards. For stereochemical validation, chiral columns (e.g., Chiralpak AD-H) or polarimetric analysis are essential to distinguish diastereoisomers and enantiomeric excess (>98% required for pharmacological studies) .

Advanced: What experimental strategies resolve contradictions in pharmacokinetic (PK) data for deuterated ACE inhibitors?

Discrepancies between in vitro and in vivo PK profiles often arise from deuterium isotope effects on metabolic stability. To address this:

- Conduct parallel assays comparing non-deuterated and deuterated analogs using liver microsomes or hepatocytes.

- Apply allosteric kinetic modeling (Hill equation) to quantify ACE inhibition potency shifts caused by deuterium substitution.

- Validate findings with compartmental PK models integrating plasma ACE activity, urinary excretion rates, and tissue distribution data from animal studies .

Advanced: How can quantitative systems pharmacology (QSP) models optimize dosing regimens for deuterated benazepril derivatives?

Develop a QSP framework using:

- In vitro parameters : IC₅₀ values from ACE inhibition assays and deuterium kinetic isotope effects (KIEs).

- In vivo data : Plasma concentration-time profiles from healthy canine models (dose range: 0.1–1.0 mg/kg).

- Simulation tools : Web-based interfaces (e.g., Shiny apps) to simulate dose-response curves and predict optimal dosing intervals. Validate predictions in prospective multicenter trials with endpoints like systolic blood pressure reduction and RAAS biomarker suppression .

Basic: What storage conditions are critical for maintaining stability?

Store lyophilized powder at –20°C in amber vials to prevent photodegradation. For solutions, use anhydrous acetonitrile or methanol and avoid repeated freeze-thaw cycles. Under these conditions, the compound remains stable for ≥24 months. Degradation products (e.g., hydrolyzed carboxylic acid forms) should be monitored via LC-MS every 6 months .

Advanced: How does this deuterated ester serve as an internal standard in LC-MS bioanalysis?

Its deuterated tert-butyl group provides a +5 Da mass shift, enabling isotopic distinction from endogenous metabolites. Method validation requires:

- Matrix effects testing in plasma/serum using post-column infusion.

- Cross-validation against non-deuterated benazepril in spike-recovery experiments (target: 85–115% recovery).

- Calibration curves spanning 1–1000 ng/mL with R² > 0.98. Use MRM transitions m/z 469 → 351 (quantifier) and m/z 474 → 356 (qualifier) .

Advanced: What mechanistic insights do Hill plot analyses provide for ACE inhibition studies?

Nonlinear regression of Hill plots (log[inhibitor] vs. % ACE activity) reveals cooperative binding mechanisms. For (2R,3'S)-Benazepril-d5, a Hill coefficient (n) >1 indicates positive cooperativity between deuterium substitution and ACE active-site interactions. Compare n values across species (e.g., canine vs. human ACE) to assess translational relevance .

Basic: How are diastereoisomeric impurities controlled during synthesis?

Impurities like (2S,3'R) isomers are minimized using:

- Enzymatic resolution : Lipase-mediated hydrolysis of racemic intermediates.

- Chiral chromatography : Prep-HPLC with cellulose-based columns (e.g., Chiralcel OD-H).

- Crystallization : Differential solubility in ethanol/water mixtures. Acceptable impurity thresholds: <0.1% per ICH Q3A guidelines .

Advanced: What in vitro assays quantify deuterium’s impact on metabolic stability?

Use human liver microsomes (HLM) with NADPH cofactor:

- Incubate 1 µM compound in HLM (1 mg/mL) for 0–60 min.

- Quench with ice-cold acetonitrile and analyze parent compound depletion via LC-MS.

- Calculate intrinsic clearance (Clₜᵢₙ) and compare deuterated vs. non-deuterated analogs to determine KIEs. A KIE >1.5 indicates significant metabolic stabilization .

Basic: What safety protocols are recommended for handling tert-butyl esters in lab settings?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.